Diclonixin

Overview

Description

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac has been used for several decades, and it is one of the most commonly prescribed NSAIDs worldwide. Diclofenac is known to have a potent anti-inflammatory effect, which makes it an effective drug for the treatment of various inflammatory conditions.

Mechanism Of Action

Diclofenac exerts its anti-inflammatory effect by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. Diclofenac inhibits the activity of both COX-1 and COX-2 enzymes, which results in a decrease in the production of prostaglandins.

Biochemical and Physiological Effects:

Diclofenac has several biochemical and physiological effects. Diclofenac has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to reduce platelet aggregation, which may be beneficial in the prevention of cardiovascular disease.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages for lab experiments. Diclofenac is readily available and relatively inexpensive, which makes it a cost-effective drug for lab experiments. Diclofenac is also well-characterized, which makes it a reliable drug for lab experiments. However, diclofenac has some limitations for lab experiments. Diclofenac has a short half-life, which means that it may not be suitable for long-term experiments. Diclofenac also has a narrow therapeutic window, which means that it may be toxic at higher doses.

Future Directions

There are several future directions for diclofenac research. One future direction is the development of novel diclofenac formulations that have improved pharmacokinetic properties. Another future direction is the investigation of diclofenac's potential as a chemopreventive agent for cancer. Additionally, there is a need for further research into diclofenac's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for further research into the safety and efficacy of diclofenac in different patient populations, such as pregnant women and children.

Synthesis Methods

Diclofenac is synthesized through a multistep process that involves several chemical reactions. The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to form the sodium salt of diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied in scientific research, and its applications are widespread. Diclofenac has been shown to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been used in the treatment of acute pain, such as postoperative pain and menstrual pain.

properties

IUPAC Name |

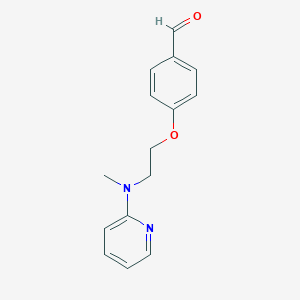

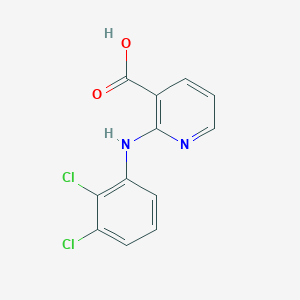

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclonixin | |

CAS RN |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.